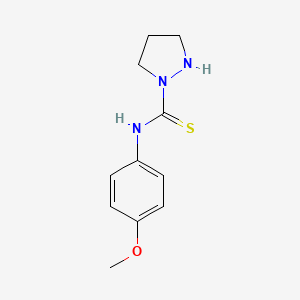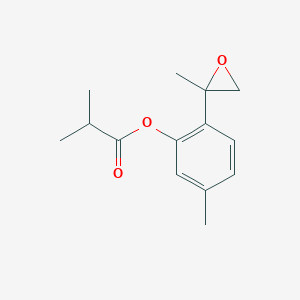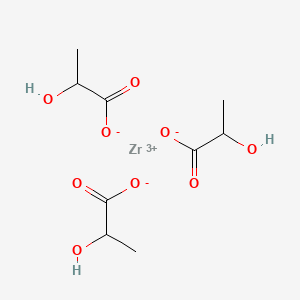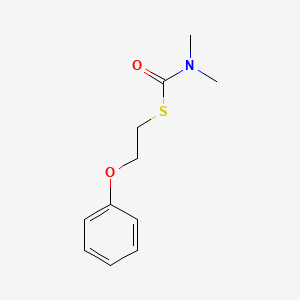
N-(4-Methoxyphenyl)pyrazolidine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxyphenyl)pyrazolidine-1-carbothioamide is a chemical compound that belongs to the class of pyrazolidine derivatives. This compound is characterized by the presence of a pyrazolidine ring, a methoxyphenyl group, and a carbothioamide functional group. It has garnered interest in the scientific community due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)pyrazolidine-1-carbothioamide typically involves the reaction of hydrazine hydrate with an appropriate arylidene malononitrile and isothiocyanates. This one-pot reaction is catalyzed efficiently under mild conditions . The reaction can be summarized as follows:
Starting Materials: Hydrazine hydrate, arylidene malononitrile, and isothiocyanates.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, at room temperature or under reflux conditions.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methoxyphenyl)pyrazolidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of a catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives .
Applications De Recherche Scientifique
N-(4-Methoxyphenyl)pyrazolidine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant antioxidant activity, making it useful in studies related to oxidative stress.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(4-Methoxyphenyl)pyrazolidine-1-carbothioamide involves its interaction with molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to reduced tumor survival, induction of apoptosis, and cell cycle arrest . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
N-(4-Methoxyphenyl)pyrazolidine-1-carbothioamide can be compared with other similar compounds, such as:
Carbazole hydrazine-carbothioamide derivatives: These compounds also exhibit antioxidant, anticancer, and antimicrobial activities.
Thiosemicarbazone derivatives: Known for their antibacterial and anticancer properties, these compounds share structural similarities with this compound.
Propriétés
Numéro CAS |
65677-71-6 |
|---|---|
Formule moléculaire |
C11H15N3OS |
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)pyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C11H15N3OS/c1-15-10-5-3-9(4-6-10)13-11(16)14-8-2-7-12-14/h3-6,12H,2,7-8H2,1H3,(H,13,16) |
Clé InChI |
RLDRRQJNTCKICF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=S)N2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)




![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)



![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)



![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
